molecular formula C5H8ClN3OS B2367492 6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one hydrochloride CAS No. 1955556-59-8

6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No. B2367492
CAS RN: 1955556-59-8
M. Wt: 193.65
InChI Key: QVAITUJWZUQPPI-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one hydrochloride is a chemical compound. It is related to 6-(aminomethyl)-4-pyrimidinol hydrochloride, which has a molecular weight of 161.59 and is stored at room temperature . The IUPAC name for this compound is 6-(aminomethyl)pyrimidin-4-ol hydrochloride .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines. For instance, the synthesis of epinastine hydrochloride involves a compound (6-aminomethyl-6,11-dihydro-5H-dibenzo [b, e] azepine maleate) as the initial raw material . Another method involves the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from related compounds. For example, 6-(Aminomethyl)nicotinonitrile dihydrochloride has a molecular formula of C7H9Cl2N3, an average mass of 206.072 Da, and a monoisotopic mass of 205.017349 Da .


Chemical Reactions Analysis

Amines, such as the one in this compound, are known to react with acid chlorides or acid anhydrides to form amides . They can also react with sulfonyl groups to form sulfonamides under alkaline conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, 4-Aminobenzoic acid is a white solid, slightly soluble in water, and consists of a benzene ring substituted with amino and carboxyl groups . Amino acids, which share some similarities with this compound, have been found to interact with various solution components, affecting their volumetric and viscometric properties .

Scientific Research Applications

Structural Characterization and Inhibitory Potential

One study focused on the structural characterization of dihydropyrimidine derivatives, closely related to 6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one hydrochloride, exploring their potential as dihydrofolate reductase (DHFR) inhibitors. X-ray diffraction analysis and molecular docking simulations were employed to assess these compounds' inhibitory capabilities against the human DHFR enzyme (Al-Wahaibi et al., 2021).

Antiviral Activity

Another research examined derivatives of 6-hydroxypyrimidines, including those with methylsulfanyl groups, for their potential antiviral properties. The study found that certain isomers derived from these compounds exhibited significant antiviral activity against a range of viruses, including herpes and HIV (Holý et al., 2002).

Dual Inhibition Properties

A study on the synthesis of analogues of thieno[2,3-d]pyrimidine, which shares structural similarities with the compound of interest, demonstrated potent dual inhibitory activities against human thymidylate synthase (TS) and DHFR. This suggests the potential for these types of compounds in therapeutic applications (Gangjee et al., 2008).

Novel Thiopyrimidine-Glucuronide Compounds

A synthesis of novel thiopyrimidine-glucuronide compounds, which include derivatives similar to 6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one hydrochloride, was described in another study. These compounds showed promising biological activities (Wanare, 2022).

Antifilarial Agents

A series of dihydropyrimidines, structurally related to the compound , were synthesized and evaluated for their antifilarial activity. One of the compounds showed promising activity against adult parasites of the human lymphatic filarial parasite Brugia malayi (Singh et al., 2008).

Crystal Structures and Molecular Interactions

The crystal structures and hydrogen-bonded aggregations of various derivatives of 2,4-dihydropyrimidine were analyzed, providing insights into the molecular interactions and potential applications of these compounds in pharmaceuticals and material science (Trilleras et al., 2008).

Safety and Hazards

The safety data sheet for a related compound, 4-Aminobenzonitrile, indicates that it is harmful if swallowed, suspected of causing genetic defects, and harmful to aquatic life with long-lasting effects .

Future Directions

The future directions for research on this compound could involve exploring its potential applications. For instance, a radical approach to the catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters has been reported, allowing for a formal anti-Markovnikov alkene hydromethylation . This could potentially be applied to the compound . Additionally, the transformation of amino acids into amino acid methyl esters has been explored, which could provide insights for future research on this compound .

properties

IUPAC Name

6-(aminomethyl)-2-sulfanylidene-1H-pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS.ClH/c6-2-3-1-4(9)8-5(10)7-3;/h1H,2,6H2,(H2,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAITUJWZUQPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one hydrochloride

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